molecular formula C10H15NO2 B1422509 Methoxy[1-(2-methoxyphenyl)ethyl]amine CAS No. 1268256-96-7

Methoxy[1-(2-methoxyphenyl)ethyl]amine

Cat. No.: B1422509
CAS No.: 1268256-96-7
M. Wt: 181.23 g/mol
InChI Key: DEJLWHIEZWFOCS-UHFFFAOYSA-N
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Description

Methoxy[1-(2-methoxyphenyl)ethyl]amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy[1-(2-methoxyphenyl)ethyl]amine can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylacetonitrile with methanol in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under reflux conditions, resulting in the formation of the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the nitrile group to an amine. The reaction is carried out under high pressure and temperature to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions

Methoxy[1-(2-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methoxy[1-(2-methoxyphenyl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in neurotransmitter modulation and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methoxy[1-(2-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors, altering signal transduction and affecting physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar structure but with a different substitution pattern on the phenyl ring.

    2-Methoxyphenyl isocyanate: Contains an isocyanate group instead of an ethylamine chain.

    2-Methoxyethylamine: Lacks the phenyl ring but has a similar ethylamine chain.

Uniqueness

Methoxy[1-(2-methoxyphenyl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy and ethylamine functionalities make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-methoxy-1-(2-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(11-13-3)9-6-4-5-7-10(9)12-2/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJLWHIEZWFOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoxy[1-(2-methoxyphenyl)ethyl]amine
Reactant of Route 2
Methoxy[1-(2-methoxyphenyl)ethyl]amine
Reactant of Route 3
Methoxy[1-(2-methoxyphenyl)ethyl]amine
Reactant of Route 4
Methoxy[1-(2-methoxyphenyl)ethyl]amine
Reactant of Route 5
Methoxy[1-(2-methoxyphenyl)ethyl]amine
Reactant of Route 6
Methoxy[1-(2-methoxyphenyl)ethyl]amine

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